molecular formula C15H16BrN5O B276667 N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE

N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B276667
M. Wt: 362.22 g/mol
InChI Key: IAIHLJPPAZVDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that features a furan ring, a bromophenyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors and automation to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as Pd/C and hydrogen gas or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the tetrazole moiety can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine
  • N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine
  • N-{[5-(4-methylphenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine

Uniqueness

N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with specific targets compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C15H16BrN5O

Molecular Weight

362.22 g/mol

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C15H16BrN5O/c1-2-9-21-19-15(18-20-21)17-10-13-7-8-14(22-13)11-3-5-12(16)6-4-11/h3-8H,2,9-10H2,1H3,(H,17,19)

InChI Key

IAIHLJPPAZVDFP-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.